molecular formula C9H9NS B15325703 (1H-indol-5-yl)methanethiol

(1H-indol-5-yl)methanethiol

Cat. No.: B15325703
M. Wt: 163.24 g/mol
InChI Key: OFUXRZALAADFKT-UHFFFAOYSA-N
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Description

(1H-indol-5-yl)methanethiol is an organic compound that belongs to the class of indole derivatives It features a thiol group attached to the methylene carbon at the 5-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-indol-5-yl)methanethiol typically involves the introduction of a thiol group to the indole ring. One common method is the reaction of indole-5-carboxaldehyde with a thiol reagent under reducing conditions. The reaction can be carried out using sodium borohydride as the reducing agent in the presence of a suitable solvent such as ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: (1H-indol-5-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding indole-5-methane.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Indole-5-methane.

    Substitution: Thioethers.

Scientific Research Applications

(1H-indol-5-yl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems, including enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1H-indol-5-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    (1H-indol-3-yl)methanethiol: Similar structure but with the thiol group at the 3-position.

    (1H-indol-2-yl)methanethiol: Thiol group at the 2-position.

    (1H-indol-7-yl)methanethiol: Thiol group at the 7-position.

Uniqueness: (1H-indol-5-yl)methanethiol is unique due to the position of the thiol group, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in its chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

1H-indol-5-ylmethanethiol

InChI

InChI=1S/C9H9NS/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-5,10-11H,6H2

InChI Key

OFUXRZALAADFKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1CS

Origin of Product

United States

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